molecular formula C23H26N2O4 B10799128 Brucin

Brucin

Cat. No.: B10799128
M. Wt: 394.5 g/mol
InChI Key: RRKTZKIUPZVBMF-SXDMTWIASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Brucine can be synthesized through various chemical reactions involving the Strychnos nux-vomica seeds. The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material .

Industrial Production Methods: Industrial production of brucine involves large-scale extraction from the seeds of Strychnos nux-vomica. The seeds are first dried and ground into a fine powder. The powder is then subjected to solvent extraction, followed by purification processes such as crystallization to obtain pure brucine .

Chemical Reactions Analysis

Types of Reactions: Brucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Brucine: Brucine is unique due to its specific combination of pharmacological activities and its relatively lower toxicity compared to strychnine. Its ability to act as a chiral resolving agent also sets it apart from other similar compounds .

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

(4aR,5aS,8aR,13aS,15aS)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21?,22-,23+/m0/s1

InChI Key

RRKTZKIUPZVBMF-SXDMTWIASA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6C7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC

Origin of Product

United States

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